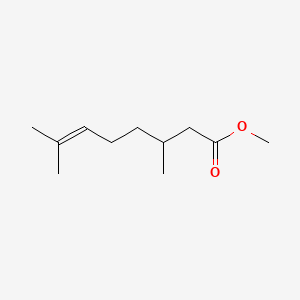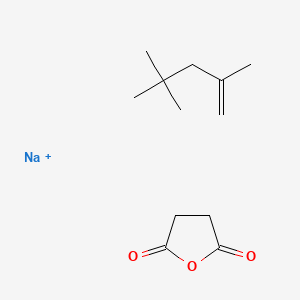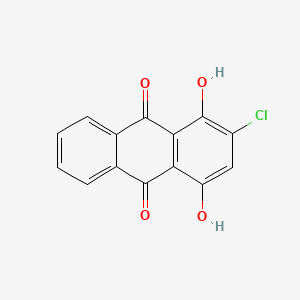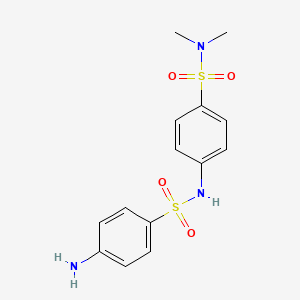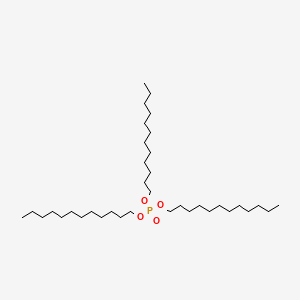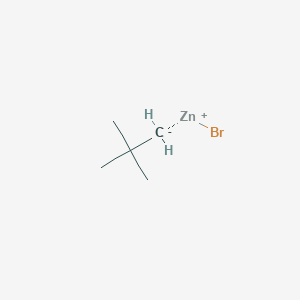
3-Fluoropropanoic anhydride
Overview
Description
3-Fluoropropanoic anhydride is an organofluorine compound with the molecular formula C6H8F2O3 It is a derivative of propanoic acid where a fluorine atom is substituted at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoropropanoic anhydride can be synthesized through the reaction of 3-fluoropropanoic acid with acetic anhydride or other dehydrating agents. The reaction typically occurs under mild conditions, often at room temperature, and involves the removal of water to form the anhydride. Another method involves the use of triphenylphosphine and trichloroisocyanuric acid as reagents to convert carboxylic acids directly into anhydrides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar dehydrating agents. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Fluoropropanoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 3-fluoropropanoic acid.
Aminolysis: Reacts with amines to form amides.
Alcoholysis: Reacts with alcohols to form esters.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous conditions, often with a mild acid or base catalyst.
Aminolysis: Conducted with primary or secondary amines under mild heating.
Alcoholysis: Involves the use of alcohols, often with a catalytic amount of acid or base.
Major Products
Hydrolysis: Produces 3-fluoropropanoic acid.
Aminolysis: Yields 3-fluoropropanoic amides.
Alcoholysis: Forms 3-fluoropropanoic esters.
Scientific Research Applications
3-Fluoropropanoic anhydride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing the 3-fluoropropanoic moiety into various organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals which often exhibit enhanced metabolic stability and bioavailability.
Material Science: Utilized in the synthesis of fluorinated polymers and materials with unique properties such as increased resistance to solvents and thermal stability.
Mechanism of Action
The mechanism of action of 3-fluoropropanoic anhydride involves its reactivity as an electrophile. The fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the anhydride acts as an acylating agent, transferring the 3-fluoropropanoic group to nucleophiles such as amines, alcohols, and water .
Comparison with Similar Compounds
Similar Compounds
Propanoic Anhydride: Lacks the fluorine atom, making it less electrophilic and reactive compared to 3-fluoropropanoic anhydride.
Acetic Anhydride: Another common anhydride used in organic synthesis, but with different reactivity and applications.
Pentafluoropropanoic Anhydride: Contains multiple fluorine atoms, leading to even higher reactivity and different chemical properties.
Uniqueness
This compound is unique due to the presence of a single fluorine atom, which provides a balance between reactivity and stability. This makes it particularly useful in applications where selective fluorination is desired without the extreme reactivity of perfluorinated compounds.
Properties
IUPAC Name |
3-fluoropropanoyl 3-fluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c7-3-1-5(9)11-6(10)2-4-8/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVLKELFMHRLEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)C(=O)OC(=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177197 | |
| Record name | Propionic anhydride, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2266-47-9 | |
| Record name | Propionic anhydride, 3-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002266479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionic anhydride, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




